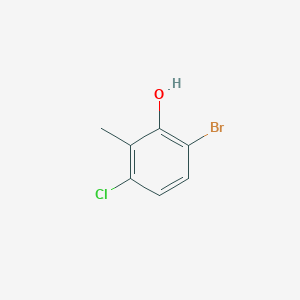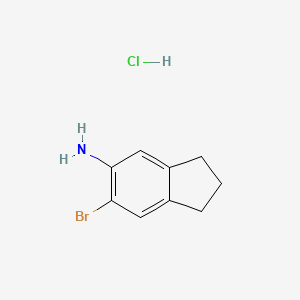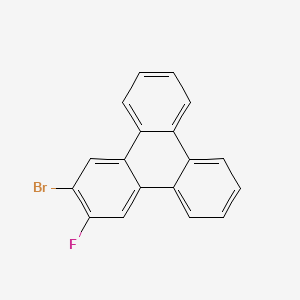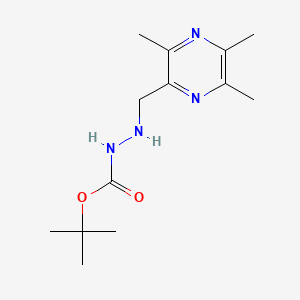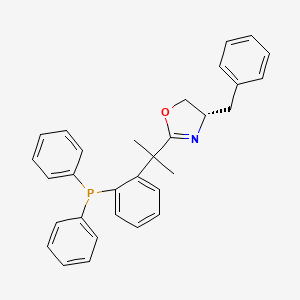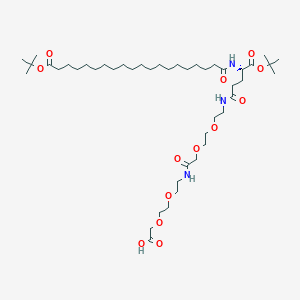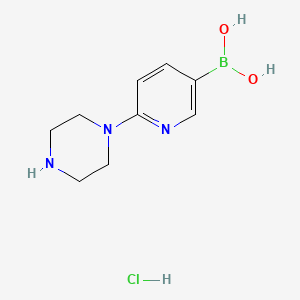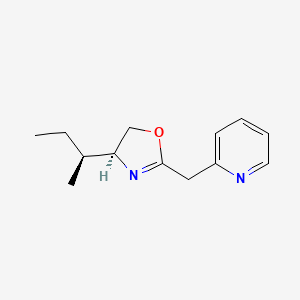
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of interest due to its potential applications in asymmetric synthesis and catalysis. The presence of both a pyridine ring and an oxazoline ring in its structure allows for versatile coordination chemistry, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. For instance, the reaction between (S)-sec-butylamine and 2-pyridinecarboxaldehyde in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxazoline ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the oxazoline intermediate reacts with a pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow chemistry are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, promoting various chemical transformations. The pyridine and oxazoline rings provide a bidentate coordination environment, enhancing the stability and reactivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazoline ring.
(S)-4-((S)-sec-Butyl)-2-(quinolin-2-ylmethyl)-4,5-dihydrooxazole: Contains a quinoline ring instead of a pyridine ring.
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydroimidazole: Features an imidazole ring instead of an oxazoline ring.
Uniqueness
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific combination of a chiral sec-butyl group, a pyridine ring, and an oxazoline ring. This unique structure allows for specific coordination chemistry and catalytic properties that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-10(2)12-9-16-13(15-12)8-11-6-4-5-7-14-11/h4-7,10,12H,3,8-9H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXWMWXIBVHCC-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
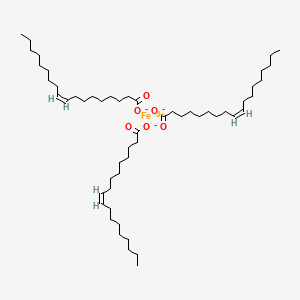

![5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8246150.png)
![7-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8246158.png)
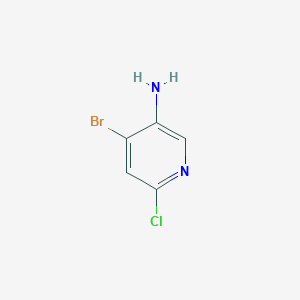
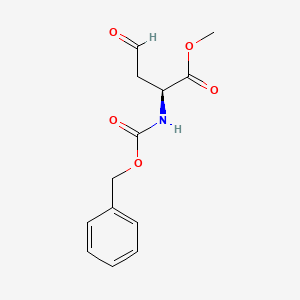
![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8246172.png)
